molecular formula C27H30N2OS B2689186 N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide CAS No. 850916-59-5

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide

Cat. No.: B2689186
CAS No.: 850916-59-5
M. Wt: 430.61
InChI Key: HCAMQWVYAQYVKQ-UHFFFAOYSA-N
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Description

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide is a synthetic indole derivative incorporating a rigid adamantane moiety and a thioether linkage. Its structure features:

  • Adamantane-1-carboxamide core: A bicyclic hydrocarbon known for enhancing lipophilicity and metabolic stability .
  • 2-Phenyl-1H-indole scaffold: A heteroaromatic system with demonstrated bioactivity in antiviral, antitumor, and antimicrobial contexts .
  • Sulfanyl ethyl linker: A thioether group that may influence electronic properties and molecular interactions.

Properties

IUPAC Name

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2OS/c30-26(27-15-18-12-19(16-27)14-20(13-18)17-27)28-10-11-31-25-22-8-4-5-9-23(22)29-24(25)21-6-2-1-3-7-21/h1-9,18-20,29H,10-17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAMQWVYAQYVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Structural Features Functional Groups Molecular Interactions
Target Compound Adamantane, 2-phenylindole, thioethyl linker Thioether, carboxamide Lipophilic interactions, H-bonding
5a–y Derivatives Varied N-substituents on oxoacetamide (e.g., alkyl, aryl) Oxoacetamide, adamantane Dependent on substituent polarity
N-[(3-Phenylsulfanyl-1-phenylsulfonyl)indole] Phenylsulfonyl, acetamide Sulfonyl, acetamide N–H⋯O H-bonds, C–H⋯π interactions
Key Observations:
  • Adamantane vs. Sulfonyl Groups: The adamantane core in the target compound enhances lipophilicity and membrane permeability compared to electron-withdrawing sulfonyl groups in other indoles . Sulfonyl groups (e.g., in ) elongate N–C bonds (1.422–1.433 Å vs.
  • Thioether vs. Sulfonyl Linkers : Thioether groups (target compound) are less polar than sulfonyl groups, favoring hydrophobic interactions. Sulfonyl groups facilitate stronger H-bonding (e.g., N2–H2⋯O2 in ).

Hypothesized Bioactivity

  • Antiviral Activity: Adamantane derivatives are known for antiviral properties (e.g., influenza neuraminidase inhibition) .
  • Antitumor Potential: Indole derivatives with bulky substituents (e.g., adamantane) may disrupt DNA-protein interactions, akin to sulfonylindoles in .
  • Metabolic Stability : Adamantane’s rigidity likely reduces oxidative metabolism compared to flexible alkyl chains in 5a–y derivatives .

Biological Activity

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

The compound features:

  • Indole Moiety : Known for its diverse biological activities.
  • Sulfanyl Linkage : Enhances the compound's reactivity and potential interactions with biological targets.
  • Adamantane Carboxamide Group : Provides structural stability and influences pharmacokinetics.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Derivative : Utilizing Fischer indole synthesis.
  • Introduction of the Sulfanyl Group : Reacting the indole derivative with a thiol compound.
  • Coupling with Adamantane Carboxylic Acid : Using coupling reagents like DCC in the presence of DMAP.

Anticancer Properties

Research has indicated that compounds with indole structures often exhibit anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)26.10Inhibition of cell proliferation
HepG2 (Liver)21.00Induction of apoptosis

These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth, potentially through modulation of apoptosis-related proteins.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties. Indole derivatives have been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models. This activity is crucial for developing treatments for inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures possess antimicrobial properties, making them candidates for further investigation as potential antibacterial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

The biological activity of this compound is hypothesized to involve:

  • Targeting Specific Enzymes : The compound may interact with enzymes involved in cancer progression or inflammatory responses.
  • Modulation of Cell Signaling Pathways : It could affect pathways related to oxidative stress and inflammation, enhancing cellular defense mechanisms.
  • Membrane Permeability : The adamantane structure may facilitate better membrane penetration, enhancing bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • In Vitro Studies : Research involving indole derivatives has illustrated their potential as anticancer agents, showing significant cytotoxic effects on various cancer cell lines.
  • Molecular Docking Studies : Computational analyses have predicted favorable binding interactions between these compounds and target proteins, suggesting a robust mechanism for their biological action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A typical approach involves:

  • Step 1 : Functionalization of the adamantane core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF to form the carboxamide bond .
  • Step 2 : Thioether linkage formation between the indole-3-thiol and ethylenediamine derivative under alkaline conditions (pH 8–10) to ensure nucleophilic substitution .
  • Optimization : Control reaction temperature (25–40°C) and use inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for verifying the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm adamantane cage integrity, indole proton environments, and sulfanyl-ethyl connectivity. Key signals: adamantane CH₂ (~1.7–2.1 ppm), indole NH (~10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ ~495.2 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves spatial arrangement of the adamantane-indole scaffold, particularly if polymorphism is suspected .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), noting MIC values .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with controls like doxorubicin .
  • Solubility Assessment : Perform shake-flask method in PBS/DMSO to guide dosing in in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the adamantane and indole moieties?

  • Methodological Answer :

  • Adamantane Modifications : Synthesize analogs with cyclohexane or bicyclo[2.2.2]octane replacements. Test thermal stability via DSC and biological potency to assess adamantane’s role in rigidity and lipophilicity .
  • Indole Substitutions : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the phenyl ring. Use computational docking (AutoDock Vina) to predict binding affinity to targets like 5-HT receptors .
  • Thioether Linker Optimization : Replace sulfanyl with sulfonyl or methylene groups. Compare pharmacokinetic profiles (e.g., LogP, plasma protein binding) .

Q. What computational strategies are recommended to predict pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 inhibition. Key parameters: Topological PSA (<140 Ų for oral bioavailability) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability to proposed targets (e.g., tubulin) using GROMACS. Analyze RMSD and binding free energy (MM/PBSA) over 100-ns trajectories .
  • Toxicity Prediction : Apply ProTox-II to identify potential hepatotoxicity or mutagenicity alerts. Validate with Ames test (TA98 strain) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under uniform conditions (e.g., cell passage number, serum concentration). Use reference compounds as internal controls .
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products or active metabolites in cell lysates .
  • Crystallographic Validation : Confirm stereochemical consistency (e.g., via ORTEP-3 for crystal structure visualization) if racemization is suspected during synthesis .

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